molecular formula C20H17FN4OS B2905029 3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-93-5

3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2905029
CAS No.: 894049-93-5
M. Wt: 380.44
InChI Key: BZMKIXGPGYDTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C20H17FN4OS. It belongs to the class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .

Scientific Research Applications

Synthesis and Biological Activities

The compound of interest is part of a broader class of fluorinated benzothiazoles and related derivatives that have been investigated for various biological activities. One significant area of research involves the synthesis of hybrid molecules containing fluorine, thiazole, and other heterocyclic systems, which are explored for their antimicrobial, antilipase, and antiurease activities. Notably, some derivatives have shown promising results against microorganisms, demonstrating good to moderate antimicrobial activity (Başoğlu et al., 2013).

Antimicrobial and Anticancer Activities

Further research on fluorinated 1,2,4-triazolo and benzothiazole derivatives has revealed their potential in antimicrobial and anticancer applications. Novel compounds in this class have been prepared and evaluated for their antimicrobial efficacy as well as cytotoxic activity against several human cancer cell lines, identifying promising candidates for further investigation (Kumbhare et al., 2014; Desai et al., 2013).

Anti-Influenza Virus Activity

In the realm of antiviral research, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and tested for anti-influenza A virus activity, particularly against the H5N1 subtype. Some of these compounds demonstrated significant antiviral activities, offering a promising direction for developing new anti-influenza agents (Hebishy et al., 2020).

Anticancer Activity

The investigation of fluorinated triazolothiadiazoles for their anticancer properties has also been a focus. These studies include the synthesis and screening of compounds for their antiproliferative potency against various cancer cell lines, identifying derivatives with moderate to good antiproliferative activity. This research points towards the potential of these compounds in the development of new anticancer drugs (Chowrasia et al., 2017).

Anti-inflammatory and Analgesic Agents

Additionally, thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with flurbiprofen have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibited notable analgesic and anti-inflammatory effects without inducing gastric lesions, suggesting their potential as safer therapeutic agents (Doğdaş et al., 2007).

Antifungal and Antibacterial Activity

The antimicrobial activity of fluorinated benzisothiazolones and dithiobis(benzamides) has been assessed, with several compounds showing high activity against fungi and Gram-positive microorganisms. This research provides insights into structure-activity relationships and highlights the potential of fluorinated compounds in antimicrobial therapy (Carmellino et al., 1994).

Future Directions

Thiazoles, including this compound, have shown significant potential in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of this compound and optimizing its chemical properties for better efficacy and safety.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-13-4-2-5-14(10-13)18-23-20-25(24-18)17(12-27-20)8-9-22-19(26)15-6-3-7-16(21)11-15/h2-7,10-12H,8-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKIXGPGYDTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.